molecular formula C30H59NO4 B14637460 (2-Hydroxyethyl)lauroylmyristoyl(2-oxidoethyl)ammonium CAS No. 52900-12-6

(2-Hydroxyethyl)lauroylmyristoyl(2-oxidoethyl)ammonium

Cat. No.: B14637460
CAS No.: 52900-12-6
M. Wt: 497.8 g/mol
InChI Key: GVXNPVYZKDOIRB-UHFFFAOYSA-N
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Description

(2-Hydroxyethyl)lauroylmyristoyl(2-oxidoethyl)ammonium is a chemical compound known for its unique structure and properties. It is a derivative of lauric and myristic acids, combined with hydroxyethyl and oxidoethyl groups. This compound is often used in various industrial and scientific applications due to its surfactant properties and ability to interact with biological membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxyethyl)lauroylmyristoyl(2-oxidoethyl)ammonium typically involves the reaction of lauric acid and myristic acid with diethanolamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and pH to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxyethyl)lauroylmyristoyl(2-oxidoethyl)ammonium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or acids, while reduction of the oxidoethyl group can yield alcohols .

Scientific Research Applications

(2-Hydroxyethyl)lauroylmyristoyl(2-oxidoethyl)ammonium has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2-Hydroxyethyl)lauroylmyristoyl(2-oxidoethyl)ammonium involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to insert into lipid bilayers, disrupting membrane integrity and affecting cellular processes. This property makes it useful in applications such as drug delivery and membrane studies .

Comparison with Similar Compounds

Similar Compounds

  • (2-Hydroxyethyl)dimethyl(3-oxooctadecyl)ammonium nitrate
  • (2-Hydroxyethyl)dimethyl(3-oxooctadecyl)ammonium chloride
  • (2-Hydroxyethyl)dimethyl(3-oxooctadecyl)ammonium bromide

Uniqueness

Compared to similar compounds, (2-Hydroxyethyl)lauroylmyristoyl(2-oxidoethyl)ammonium is unique due to its specific combination of lauric and myristic acid derivatives, which confer distinct surfactant properties and biological interactions. This uniqueness makes it particularly valuable in applications requiring specific membrane interactions and surfactant properties .

Properties

CAS No.

52900-12-6

Molecular Formula

C30H59NO4

Molecular Weight

497.8 g/mol

IUPAC Name

2-[dodecanoyl-(2-hydroxyethyl)-tetradecanoylazaniumyl]ethanolate

InChI

InChI=1S/C30H59NO4/c1-3-5-7-9-11-13-14-16-18-20-22-24-30(35)31(25-27-32,26-28-33)29(34)23-21-19-17-15-12-10-8-6-4-2/h32H,3-28H2,1-2H3

InChI Key

GVXNPVYZKDOIRB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)[N+](CCO)(CC[O-])C(=O)CCCCCCCCCCC

Origin of Product

United States

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